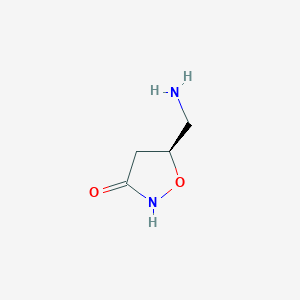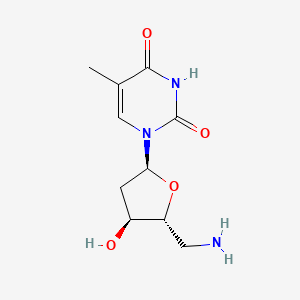
5''-amino-5''-deoxy-alpha-D-thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Amino-5’-deoxy-alpha-D-thymidine is a nucleoside that is structurally related to thymidine. It has been shown to be a substrate for fatty acid synthase, which is a key enzyme in the synthesis of membrane lipids. This compound has also been shown to induce tumorigenesis in mouse bladder carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-amino-5’-deoxy-alpha-D-thymidine typically involves the selective reduction of the corresponding 5’-azido-5’-deoxy derivative. This reduction can be achieved using hydrogenation over palladium on carbon (Pd/C) or by using other reducing agents such as triphenylphosphine in the presence of water .
Industrial Production Methods
Industrial production methods for 5’-amino-5’-deoxy-alpha-D-thymidine are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using the same reduction methods mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound itself is typically synthesized through reduction of its azido precursor.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Hydrogenation: Using Pd/C as a catalyst.
Triphenylphosphine: In the presence of water for reduction reactions.
Major Products Formed
The major product from the reduction of the azido precursor is 5’-amino-5’-deoxy-alpha-D-thymidine itself. Other products would depend on the specific reactions and conditions used.
Scientific Research Applications
5’-Amino-5’-deoxy-alpha-D-thymidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-amino-5’-deoxy-alpha-D-thymidine involves its interaction with fatty acid synthase, which is crucial for the synthesis of membrane lipids. It also binds to the cell surface and acts as an antibody response modifier . Additionally, it can inhibit the uptake of thymidylate into cells by competitive inhibition, affecting DNA synthesis and repair processes .
Comparison with Similar Compounds
Similar Compounds
- 5’-Amino-2’,5’-dideoxythymidine
- Thymidine, 5’-amino-5’-deoxy-
- 5’-Trifluoroacetamido-5’-deoxythymidine
Uniqueness
5’-Amino-5’-deoxy-alpha-D-thymidine is unique in its ability to act as a substrate for fatty acid synthase and its role in inducing tumorigenesis in specific cell lines . Its structural similarity to thymidine allows it to participate in various biochemical processes, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H15N3O4 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(2S,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8-/m0/s1 |
InChI Key |
PYWLBQPICCQJFF-RNJXMRFFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CN)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



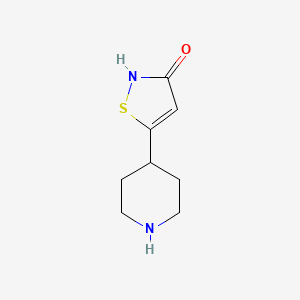

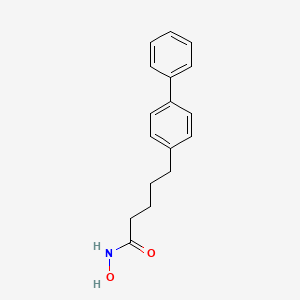
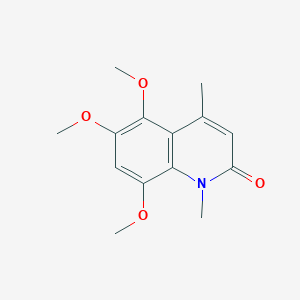
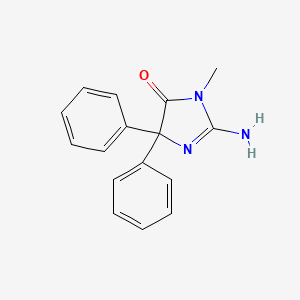
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)




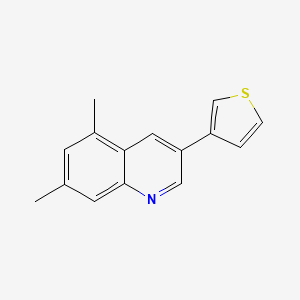
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
